molecular formula C22H25Cl2N3O3S B6527372 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1135210-22-8

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

Cat. No.: B6527372
CAS No.: 1135210-22-8
M. Wt: 482.4 g/mol
InChI Key: BVJSPHHMIDQHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic small molecule characterized by a benzodioxine-carboxamide core linked to a 4-chloro-benzothiazole moiety and a diethylaminoethyl side chain. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmacological applications. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (diethylamino) groups, which may influence its reactivity, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S.ClH/c1-3-25(4-2)10-11-26(22-24-20-16(23)6-5-7-19(20)30-22)21(27)15-8-9-17-18(14-15)29-13-12-28-17;/h5-9,14H,3-4,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSPHHMIDQHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (CAS Number: 1135210-22-8) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN3O3SC_{22}H_{25}ClN_{3}O_{3}S, with a molecular weight of 482.4 g/mol. The structural features that contribute to its biological activity include the benzothiazole and benzodioxane moieties, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC22H25ClN3O3S
Molecular Weight482.4 g/mol
CAS Number1135210-22-8

Anti-inflammatory Activity

Research indicates that derivatives of 1,4-benzodioxane, including compounds similar to this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that certain 1,4-benzodioxane derivatives can inhibit pro-inflammatory pathways and reduce cytokine production in vitro .

Anticancer Activity

The compound has shown promise in anticancer applications. For example, related compounds containing the benzodioxane structure have been identified as inhibitors of various cancer cell lines. A notable study demonstrated that a benzodioxane bisamide chemical probe exhibited growth inhibitory activities in human ovarian carcinoma models . The structure-activity relationship (SAR) analysis indicates that modifications to the benzodioxane moiety can enhance anticancer efficacy.

The mechanism through which this compound exerts its biological effects may involve modulation of key signaling pathways such as the p38 MAPK pathway, which is crucial in cancer progression and inflammation .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study conducted by Vazquez et al. demonstrated that benzodioxane derivatives with specific substituents showed varying degrees of anti-inflammatory activity. The optimal positioning of functional groups was crucial for maximizing efficacy .
  • Anticancer Efficacy : Research highlighted the effectiveness of similar compounds against ovarian carcinoma xenografts, suggesting that modifications to the benzodioxane structure could lead to enhanced growth inhibition in cancer cells .
  • Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that certain derivatives exhibited low toxicity while maintaining significant biological activity, making them suitable candidates for further development in therapeutic applications .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to this one exhibit anticonvulsant properties. Studies have shown that benzothiazole derivatives can modulate neurotransmitter systems affecting seizure thresholds in animal models. For example, a study utilizing the maximal electroshock seizure (MES) test demonstrated that related compounds provided significant protection against seizures at doses as low as 50 mg/kg.

Antimicrobial Properties

The sulfonamide component suggests potential antibacterial activity. In vitro studies have indicated that benzothiazole derivatives possess broad-spectrum activity against various bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds often range from 0.5 to 8 µg/mL, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria .

Antitumor Effects

Preliminary investigations into the antitumor effects of related compounds suggest that this class may inhibit cancer cell proliferation. Derivatives containing the benzothiazole structure have been evaluated for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antitumor efficacy.

Neuropharmacological Applications

The unique structural features of this compound suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter receptors may enhance inhibitory neurotransmission through mechanisms such as GABA receptor modulation. Additionally, the compound's sulfonamide group can inhibit bacterial dihydropteroate synthase, contributing to its antibacterial effects .

Anticonvulsant Evaluation

A study evaluated several benzothiazole derivatives for anticonvulsant activity using the MES test in mice. Compounds with similar structures exhibited significant protection against seizures at doses as low as 50 mg/kg.

Antimicrobial Testing

Another study focused on the antibacterial properties of sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds showed MIC values ranging from 0.5 to 8 µg/mL.

Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the benzodioxine-carboxamide family and related heterocyclic systems. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural and Functional Group Comparisons

Table 1: Substituent Analysis of Benzodioxine-Carboxamide Derivatives

Compound Name Core Structure R1 (Amide Substituent) R2 (Additional Group) Reference
Target Compound (Hydrochloride) Benzodioxine-carboxamide 4-Chloro-1,3-benzothiazol-2-yl 2-(Diethylamino)ethyl
8-(2-(Butylthio)ethoxy)-N-(4-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Benzodioxine-carboxamide 4-(Trifluoromethyl)phenyl 2-(Butylthio)ethoxy
2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Benzodioxine-carboxylate 5-Nitro-2-styryl-1H-imidazol-1-yl Ethyl ester
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine 2,4-Dihydroxybenzylidene hydrazine Methyl, Chloro

Key Observations :

  • The target compound’s amide linkage (vs. carboxylate esters in ) likely improves metabolic stability, as esters are prone to hydrolysis.
  • The diethylaminoethyl side chain (protonated as hydrochloride) increases solubility, a feature absent in neutral analogs like those in .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (HCl Salt) Key Spectral Data (IR/NMR) Reference
Target Compound (Hydrochloride) Not reported High (due to HCl) Expected: NH/OH (~3300 cm⁻¹), C=O (~1650 cm⁻¹)
Compound 21 (Trifluoromethylphenyl analog) 176–178 Low (neutral) IR: 1680 cm⁻¹ (C=O); NMR: δ 7.8–8.1 (aromatic H)
Compound 22 (Chlorobenzyl analog) 88–90 Low (neutral) NMR: δ 4.5 (OCH2), δ 7.3–7.6 (aromatic H)
6-Chloro-7-methyl-benzodithiazine () 318–319 (dec.) Low IR: 1630 cm⁻¹ (C=N); NMR: δ 8.37 (N=CH)

Key Observations :

  • The hydrochloride form of the target compound likely has higher aqueous solubility than neutral analogs (e.g., ), critical for drug delivery.
  • Melting points vary significantly: Chlorobenzyl analogs (88–90°C) are less thermally stable than benzodithiazines (318°C), possibly due to weaker intermolecular forces in flexible side chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.